7-(4-Benzylpiperidin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC16392554
Molecular Formula: C25H26N4
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H26N4 |
|---|---|
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | 7-(4-benzylpiperidin-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C25H26N4/c1-19-16-24(28-14-12-21(13-15-28)17-20-8-4-2-5-9-20)29-25(27-19)23(18-26-29)22-10-6-3-7-11-22/h2-11,16,18,21H,12-15,17H2,1H3 |
| Standard InChI Key | KDJALCKNQHRNLC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC2=C(C=NN2C(=C1)N3CCC(CC3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
Structural and Molecular Characterization
Core Architecture and Substituent Analysis
The pyrazolo[1,5-a]pyrimidine scaffold consists of a fused bicyclic system with nitrogen atoms at positions 1, 2, 5, and 7. In this derivative:
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Position 2: A methyl group enhances steric stability.
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Position 3: A phenyl group contributes to π-π stacking interactions.
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Position 5: A tert-butyl group introduces significant hydrophobicity, potentially improving membrane permeability.
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Position 7: A 4-benzylpiperidin-1-yl moiety adds conformational flexibility and may influence target binding .
The IUPAC name (7-(4-benzylpiperidin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine) and canonical SMILES (CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4CCC(CC4)CC5=CC=CC=C5) confirm the substitution pattern . X-ray crystallography of related analogues reveals planar pyrazolo-pyrimidine cores with substituents adopting equatorial orientations to minimize steric clashes .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C29H34N4 |
| Molecular Weight | 438.6 g/mol |
| IUPAC Name | 7-(4-benzylpiperidin-1-yl)-5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
| PubChem CID | 2006351 |
| Topological Polar Surface Area | 54.3 Ų |
Synthetic Pathways and Optimization
Key Synthetic Strategies
The synthesis involves a multi-step approach:
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Core Formation: Cyclocondensation of 5-amino-3-methyl-1-phenylpyrazole with β-keto esters or nitriles generates the pyrazolo[1,5-a]pyrimidine backbone.
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Substituent Introduction:
A representative route for analogues involves:
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Reacting 2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one with 4-benzylpiperidine under palladium catalysis to install the piperidine moiety .
Challenges and Yield Improvements
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Steric Hindrance: The tert-butyl group at position 5 complicates electrophilic substitutions, requiring high-temperature conditions (e.g., 120°C in DMF).
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Purification: Column chromatography with ethyl acetate/hexane (1:3) achieves >95% purity for pharmacological testing .
Biological Activities and Mechanism of Action
Antimycobacterial Activity
In Mycobacterium tuberculosis (Mtb) assays, analogues of this compound exhibit minimum inhibitory concentrations (MIC) of 0.5–2.0 µg/mL under nutrient-rich and macrophage-mimicking conditions. Key findings include:
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Macrophage Efficacy: 90% inhibition of intracellular Mtb at 5 µg/mL, surpassing first-line drug rifampicin in latency models .
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Mechanistic Insights: Resistance mutations in Mtb’s Rv1751 gene (encoding a FAD-dependent hydroxylase) suggest catabolic hydroxylation as a detoxification pathway, contrasting with cell wall-targeting agents .
Selectivity and Toxicity Profiles
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Cytotoxicity: CC50 > 50 µg/mL in HepG2 cells, indicating >10-fold selectivity for Mtb over human cells.
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Protein Binding: Serum albumin reduces potency by 4–8 fold, necessitating structural modifications for clinical translation .
Structure-Activity Relationships (SAR)
Critical Substituent Effects
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Position 5 (tert-Butyl):
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Position 7 (Benzylpiperidine):
Table 2: SAR of Pyrazolo[1,5-a]pyrimidine Analogues
| Position | Substituent | MIC (µg/mL) | Selectivity Index (HepG2/Mtb) |
|---|---|---|---|
| 5 | tert-Butyl | 0.5 | >100 |
| 5 | Methyl | 4.0 | 25 |
| 7 | 4-Benzylpiperidin-1-yl | 0.5 | >100 |
| 7 | Morpholinomethyl | >32 | <1 |
Pharmacological Applications and Future Directions
Development Challenges
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Metabolic Stability: Microsomal clearance (t1/2 = 12 min) necessitates prodrug strategies.
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Formulation: Low aqueous solubility (2.1 µg/mL) requires lipid-based nanoemulsions for intravenous delivery.
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